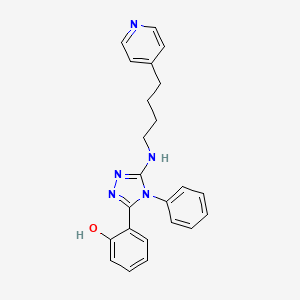

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

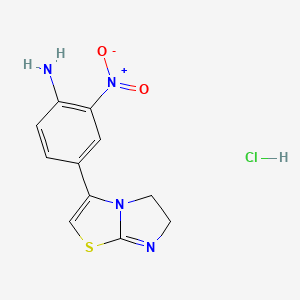

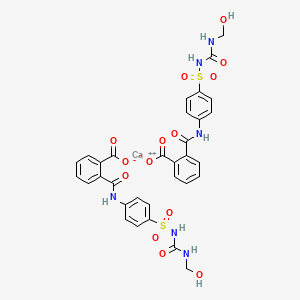

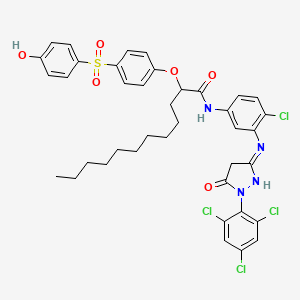

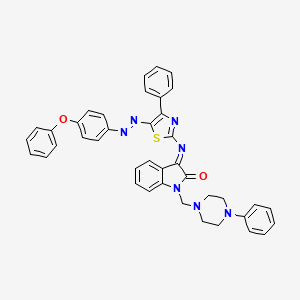

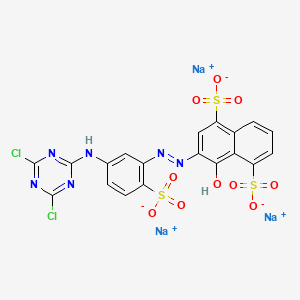

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムは、アゾ染料類に属する複雑な有機化合物です。アゾ染料は、2つの対称または非対称のアルキルまたはアリールラジカルを結合する官能基(–N=N–)の存在によって特徴付けられます。この化合物は、その鮮やかな色と安定性のために、さまざまな産業で広く使用されています。

準備方法

合成ルートと反応条件

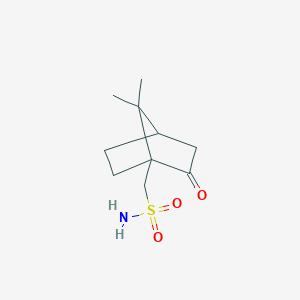

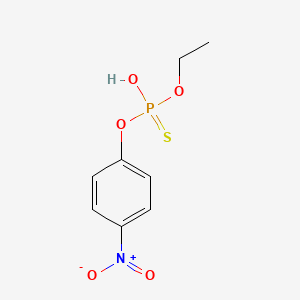

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムの合成は、通常、複数段階のプロセスを伴います。出発物質には、4,6-ジクロロ-1,3,5-トリアジンと4-ヒドロキシナフタレン-1,5-ジスルホン酸が含まれます。合成は、4-ヒドロキシナフタレン-1,5-ジスルホン酸のジアゾ化から始まり、続いて5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニルとのカップリングを行います。 反応は、目的のアゾ化合物の生成を確実にするために、制御されたpHと温度条件で行われます .

工業生産方法

この化合物の工業生産は、上記と同様の反応条件を用いた大規模合成を含みます。 プロセスは、高収率と高純度のために最適化され、多くの場合、必要な反応パラメータを維持するために、連続フロー反応器と自動制御システムが採用されます .

化学反応解析

反応の種類

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて異なる酸化状態を形成し、その色の性質に影響を与えます。

還元: 還元反応は、アゾ結合(–N=N–)を切断し、アミンを形成することがあります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、ジチオナイトナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。 反応は、通常、制御された温度とpH条件下で、水性または有機溶媒中で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、具体的な反応条件によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、還元は芳香族アミンの生成につながる可能性があります .

化学反応の分析

Types of Reactions

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

Reduction: Reduction reactions can break the azo bond (–N=N–), leading to the formation of amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

科学的研究の応用

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムは、幅広い科学研究において応用されています。

化学: さまざまな化学反応における染料として使用され、反応機構と速度論を研究します。

生物学: 顕微鏡における染色技術に用いられ、細胞成分を可視化します。

医学: その安定性とさまざまな生体分子と複合体を形成する能力から、薬物送達システムにおける可能性のある用途について調査されています。

作用機序

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムの作用機序は、アゾ結合(–N=N–)とトリアジン環を介した分子標的との相互作用を伴います。この化合物は、さまざまな基質と安定な複合体を形成し、その性質と機能に影響を与えます。 関与する分子経路には、電子移動と水素結合相互作用が含まれます .

類似化合物との比較

類似化合物

- 5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-4-ヒドロキシ-3-[(4-スルホナト-1-ナフチル)アゾ]ナフタレン-2,7-ジスルホン酸三ナトリウム

- 5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-4-ヒドロキシ-3-[(1-スルホナト-2-ナフチル)ジアゼニル]-2,7-ナフタレンジスルホン酸三ナトリウム

独自性

3-[[5-[(4,6-ジクロロ-1,3,5-トリアジン-2-イル)アミノ]-2-スルホナトフェニル]アゾ]-4-ヒドロキシナフタレン-1,5-ジスルホン酸三ナトリウムを他の類似化合物と区別するのは、トリアジン環とアゾ結合の独自な組み合わせであり、これは、優れた安定性と鮮やかな色の特性を提供します。 これは、長持ちする強烈な着色を必要とするアプリケーションにおいて特に価値があります .

特性

CAS番号 |

85959-03-1 |

|---|---|

分子式 |

C19H9Cl2N6Na3O10S3 |

分子量 |

717.4 g/mol |

IUPAC名 |

trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |

InChIキー |

XZOLNPXOULYRKE-UHFFFAOYSA-K |

正規SMILES |

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。